molecular formula C7H15ClN4O B1446863 (1-(2-(ethylamino)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride CAS No. 1824028-32-1

(1-(2-(ethylamino)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride

Cat. No.: B1446863
CAS No.: 1824028-32-1
M. Wt: 206.67 g/mol
InChI Key: BEHWIAIPFAETDB-UHFFFAOYSA-N
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Description

(1-(2-(ethylamino)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride: is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-(ethylamino)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry approach, where an azide and an alkyne react in the presence of a copper catalyst to form the triazole ring.

    Introduction of the Ethylamino Group: The ethylamino group can be introduced via nucleophilic substitution reactions.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of aldehydes or ketones.

    Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.

    Substitution: The ethylamino group can participate in substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Aldehydes or ketones.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

(1-(2-(ethylamino)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where triazole derivatives have shown efficacy.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1-(2-(ethylamino)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The ethylamino group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (1-(2-(methylamino)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
  • (1-(2-(propylamino)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
  • (1-(2-(butylamino)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride

Comparison

  • Uniqueness : The ethylamino group in (1-(2-(ethylamino)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride provides a balance between hydrophobicity and hydrophilicity, potentially enhancing its bioavailability and interaction with biological targets compared to its methyl or butyl analogs.
  • Activity : The specific length and structure of the ethylamino group may confer unique binding properties, making it more effective in certain applications compared to its analogs.

Properties

IUPAC Name

[1-[2-(ethylamino)ethyl]triazol-4-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4O.ClH/c1-2-8-3-4-11-5-7(6-12)9-10-11;/h5,8,12H,2-4,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEHWIAIPFAETDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCN1C=C(N=N1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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